2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including an amino group, a bromo substituent, a methoxy group, a prop-2-en-1-yloxy group, a hydroxy group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multiple steps, including:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Introduces a nitro group to the aromatic ring.
Reduction: Converts the nitro group to an amino group.
Bromination: Introduces the bromo substituent.
Methoxylation: Adds the methoxy group.
Alkylation: Introduces the prop-2-en-1-yloxy group.
Cyclization: Forms the chromene ring structure.
Hydroxylation: Adds the hydroxy group.
Cyanation: Introduces the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The bromo substituent can undergo nucleophilic substitution reactions.
Addition: The prop-2-en-1-yloxy group can participate in addition reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition: Hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives.
Addition: Formation of addition products with various electrophiles.
Scientific Research Applications
2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and DNA.
Pathways: It can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-[3-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
- 2-amino-4-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
- 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-chromene-3-carbonitrile
Uniqueness
The unique combination of functional groups in 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile provides it with distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17BrN2O4 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H17BrN2O4/c1-3-6-26-19-15(21)7-11(8-17(19)25-2)18-13-5-4-12(24)9-16(13)27-20(23)14(18)10-22/h3-5,7-9,18,24H,1,6,23H2,2H3 |
InChI Key |
PARWIKPWCCVERE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.